molecular formula C9H7FN4O2 B1447264 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1708013-59-5

5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1447264
CAS No.: 1708013-59-5
M. Wt: 222.18 g/mol
InChI Key: QTYHKFCSHFQRAH-UHFFFAOYSA-N
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Description

The compound “5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), an amino group (-NH2) attached to a 2-fluorophenyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 2-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the carboxylic acid group, and the 2-fluorophenyl group. The electron-withdrawing nature of the fluorine atom might influence the electronic distribution in the phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the polar carboxylic acid group and the electronegative fluorine atom might influence its solubility, boiling point, and melting point .

Scientific Research Applications

Ruthenium-Catalyzed Synthesis

5-Amino-1,2,3-triazole-4-carboxylic acid demonstrates significant potential in the creation of biologically active compounds based on the triazole scaffold. It's particularly useful for synthesizing peptidomimetics and compounds active as HSP90 inhibitors, such as compound 41 with an IC50 of 29 nM. A notable methodology involves ruthenium-catalyzed cycloaddition, providing a controlled approach to synthesize these compounds, overcoming the challenges posed by the Dimroth rearrangement (Ferrini et al., 2015).

Photophysical Properties and Sensing Applications

5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids exhibit bright blue fluorescence with large Stokes shifts and prolonged fluorescence lifetimes, displaying sensitivity to both structural changes and the microenvironment. These properties render them suitable for applications as pH sensors, showcasing reversible behavior between acid and alkaline pH values. Their extra sensitivity and aggregation-induced emission enhancement (AIEE) behavior open up possibilities for real-time applications in biological research (Safronov et al., 2020).

Intermolecular Interactions in Biological Compounds

1,2,4-triazole derivatives, including fluoro derivatives, have been synthesized and characterized to understand the nature and energetics of intermolecular interactions like lp⋯π interactions. These interactions play a crucial role in the biological activity of these compounds. Understanding the intermolecular interactions and their energetics provides insights into their potential applications in drug design and other biological applications (Shukla et al., 2014).

Synthesis and Characterization of Novel Compounds

Various research efforts have focused on synthesizing and characterizing novel compounds containing the 5-amino-1,2,3-triazole-4-carboxylic acid moiety for potential applications in healthcare and drug development. Studies have evaluated the synthesis methodologies, chemical properties, and biological activities of these compounds, providing a foundation for further research and development in pharmacology and medicinal chemistry (Holla et al., 2005).

Future Directions

The study of novel triazole-containing compounds is an active area of research, given their wide range of biological activities. Future research could explore the synthesis, characterization, and biological testing of this compound .

Properties

IUPAC Name

5-(2-fluoroanilino)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-5-3-1-2-4-6(5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYHKFCSHFQRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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